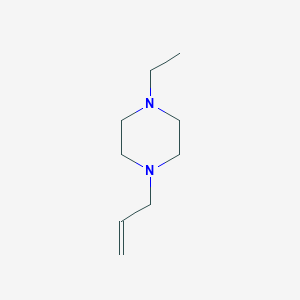

1-Ethyl-4-(prop-2-en-1-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91086-12-3 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-ethyl-4-prop-2-enylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3 |

InChI Key |

XWXCDNMCZSATHC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

Direct Synthetic Routes to 1-Ethyl-4-(prop-2-en-1-yl)piperazine

The direct synthesis of this compound can be approached through several established methods for creating the piperazine (B1678402) ring, followed by or concurrent with the introduction of the ethyl and prop-2-en-1-yl (allyl) groups.

Precursor Selection and Chemical Transformations for Piperazine Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of its derivatives. mdpi.com A common and historical approach involves the cyclization of appropriate linear precursors. researchgate.net One such method is the reaction of a 1,2-diamine with a 1,2-dihaloethane. For instance, the reaction of N-ethylethylenediamine with 1,2-dichloroethane (B1671644) would directly yield N-ethylpiperazine, which can then be further functionalized.

Alternative strategies for piperazine ring synthesis include:

Reductive amination of dicarbonyl compounds: This involves the reaction of a diamine with a glyoxal-type compound in the presence of a reducing agent. researchgate.net

From amino acids: Certain synthetic routes utilize amino acids as starting materials to construct the piperazine core. nih.gov

Cyclization of diethanolamine (B148213) derivatives: The reaction of bis(2-chloroethyl)amine (B1207034) with a primary amine is a well-established method for forming substituted piperazines. mdpi.com

DABCO bond cleavage: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) offers a versatile route to functionalized piperazines. rsc.org

A general representation of piperazine synthesis from a 1,2-diamine and a 1,2-dielectrophile is shown below:

Strategic Incorporation of Ethyl and Prop-2-en-1-yl Moieties

Once the piperazine ring is formed, or by using a pre-functionalized precursor, the ethyl and prop-2-en-1-yl groups can be introduced. A common strategy is the sequential N-alkylation of piperazine.

Sequential N-Alkylation: This is a widely used method for preparing unsymmetrically disubstituted piperazines. The process typically involves two steps:

Mono-alkylation: Piperazine is reacted with one equivalent of an alkylating agent, such as ethyl bromide or allyl bromide, to form the mono-substituted intermediate (e.g., 1-ethylpiperazine (B41427) or 1-allylpiperazine).

Second Alkylation: The mono-substituted piperazine is then reacted with a different alkylating agent to introduce the second substituent.

For the synthesis of this compound, one could start with the formation of 1-ethylpiperazine, followed by its reaction with allyl bromide. Alternatively, 1-allylpiperazine (B86097) could be synthesized first, followed by reaction with an ethylating agent. The choice of route may depend on the reactivity of the alkylating agents and the ease of separation of the desired product from potential side products, such as the symmetrically disubstituted piperazines.

The synthesis of N-ethylpiperazine itself can be achieved through various methods, including the reaction of piperazine with bromoethane (B45996) or the reductive amination of piperazine with acetaldehyde. Industrial synthesis of N-ethylpiperazine has also been reported via the reaction of piperazine with ethanol (B145695) over a catalyst. google.com

Reaction Condition Optimization and Yield Enhancement Strategies

To maximize the yield of the desired unsymmetrically disubstituted piperazine and minimize the formation of byproducts, several factors need to be carefully controlled.

| Parameter | Optimization Strategy | Rationale |

| Stoichiometry | Use of a slight excess of piperazine in the first alkylation step. | This helps to minimize the formation of the disubstituted byproduct. |

| Solvent | Aprotic polar solvents like acetonitrile (B52724) or DMF are often used. | These solvents can facilitate the SN2 reaction by solvating the cation. |

| Base | An inorganic base (e.g., K2CO3, NaHCO3) or a non-nucleophilic organic base (e.g., triethylamine) is often added. | This is to neutralize the acid formed during the reaction, driving the equilibrium towards the products. |

| Temperature | Reactions are often carried out at room temperature or with gentle heating. | Higher temperatures can lead to an increase in side reactions and the formation of quaternary ammonium (B1175870) salts. |

| Purification | Techniques such as distillation, chromatography, or crystallization are employed. | These are crucial for separating the desired product from unreacted starting materials and byproducts. |

Exploration of Analogues and Derivatives of this compound

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives.

Functionalization at the Piperazine Ring Nitrogens

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through various reactions, leading to a wide array of derivatives.

N-Acylation: The piperazine nitrogens can react with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which can alter the electronic properties and basicity of the nitrogen atom.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through methods like the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates can lead to the formation of ureas and carbamates, respectively.

These functionalizations can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Chemical Modifications of the Prop-2-en-1-yl Substituent

The allyl group (prop-2-en-1-yl) contains a reactive double bond that can undergo a variety of chemical transformations, providing another avenue for derivatization.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids. The resulting epoxide is a versatile intermediate for further reactions.

Hydroboration-Oxidation: This two-step process can convert the allyl group into a primary alcohol, providing a site for further functionalization.

Ozonolysis: Cleavage of the double bond via ozonolysis can lead to the formation of an aldehyde, which can then be used in a variety of subsequent reactions.

Diels-Alder Reaction: The double bond can act as a dienophile in a Diels-Alder reaction, allowing for the construction of cyclic structures.

The table below summarizes some potential modifications of the prop-2-en-1-yl group.

| Reaction | Reagents | Functional Group Transformation |

| Epoxidation | m-CPBA | Alkene → Epoxide |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Alkene → Primary Alcohol |

| Ozonolysis | 1. O3, 2. DMS | Alkene → Aldehyde |

| Diels-Alder | Diene (e.g., Butadiene) | Alkene → Cyclohexene derivative |

Through these synthetic and derivatization strategies, a wide range of analogues of this compound can be accessed, enabling the exploration of their chemical and biological properties.

Derivatization of the Ethyl Group

The derivatization of the ethyl group in this compound presents a synthetic challenge due to the relatively unreactive nature of the C-H bonds in the ethyl moiety. Direct functionalization of the ethyl group without affecting other parts of the molecule, particularly the more reactive allyl group, would require highly selective chemical transformations.

While specific methods for the derivatization of the ethyl group on this particular compound are not extensively documented, general strategies for the C-H functionalization of N-alkyl amines could potentially be adapted. One hypothetical approach could involve a directed C-H activation strategy. In such a scenario, a directing group could be transiently installed on the piperazine nitrogen, which would then direct a metal catalyst to a specific C-H bond on the ethyl group, enabling its functionalization. However, the development of such a selective process would require considerable research and optimization.

Another theoretical possibility for derivatization could involve radical-based reactions. Under specific conditions, it might be possible to generate a radical at the ethyl group, which could then be trapped by a suitable radical scavenger to introduce a new functional group. The selectivity of such a reaction would be a critical factor, as the allylic position on the prop-2-en-1-yl group is also susceptible to radical reactions.

It is important to note that these are speculative strategies, and their successful implementation for the selective derivatization of the ethyl group of this compound would necessitate dedicated experimental investigation.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas for implementing green chemistry in the synthesis of this compound is the choice of solvent. Traditional organic solvents often have significant environmental and health impacts. The use of greener solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), is a more sustainable alternative. For the N-alkylation of 1-ethylpiperazine, exploring the feasibility of conducting the reaction in these greener solvents would be a significant step towards a more environmentally benign process.

Phase-transfer catalysis (PTC) is another green chemistry technique that could be applied to the synthesis of this compound. PTC allows for the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase-transfer catalyst to shuttle one reactant into the phase of the other. This can eliminate the need for harsh organic solvents and can often lead to milder reaction conditions and improved reaction rates. In the context of the synthesis of the target compound, a quaternary ammonium salt could be used as a phase-transfer catalyst in a biphasic system of water and an organic solvent, or even under solvent-free conditions.

The use of alternative energy sources is another cornerstone of green chemistry. Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.com The application of ultrasonic irradiation to the N-alkylation of 1-ethylpiperazine could potentially reduce reaction times and energy consumption compared to conventional heating methods. nih.goveurekaselect.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol, or PEG. | Reduced environmental impact and improved safety. |

| Phase-Transfer Catalysis | Employing a phase-transfer catalyst in a biphasic or solvent-free system. | Elimination of hazardous solvents, milder reaction conditions. |

| Alternative Energy Sources | Utilizing ultrasound irradiation instead of conventional heating. | Reduced reaction times, lower energy consumption. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible. Further research into these areas would be beneficial for the development of sustainable manufacturing processes for this and other related piperazine derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei. For 1-Ethyl-4-(prop-2-en-1-yl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment and for probing the molecule's stereochemical and conformational features.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of structurally similar N-substituted piperazine (B1678402) compounds. The piperazine ring protons typically appear as complex multiplets in the region of 2.3 to 3.5 ppm. The ethyl and allyl substituents introduce characteristic signals that are key to confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Piperazine Ring (-CH₂-) | ~2.4 - 2.6 | ~52-54 | m | - |

| Ethyl (-CH₂-) | ~2.4 | ~52 | q | ~7.1 |

| Ethyl (-CH₃) | ~1.1 | ~12 | t | ~7.1 |

| Allyl (-CH₂-) | ~3.0 | ~62 | d | ~6.5 |

| Allyl (=CH-) | ~5.8 | ~135 | m | - |

| Allyl (=CH₂) | ~5.2 | ~118 | m | - |

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the methyl and methylene (B1212753) protons of the ethyl group, and the coupling network within the allyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the definitive assignment of all carbon signals in the piperazine ring and the N-substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close spatial proximity, which is crucial for determining the molecule's preferred conformation and stereochemistry. For this compound, a NOESY experiment would be expected to show correlations between the protons of the ethyl and allyl groups and the adjacent protons on the piperazine ring. The pattern and intensity of these cross-peaks would offer insights into the spatial arrangement of the substituents relative to the piperazine ring.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions. The energetic preference for the equatorial position is generally favored to reduce steric hindrance. For this compound, it is highly probable that both the ethyl and the larger prop-2-en-1-yl groups predominantly occupy equatorial positions on the chair-form piperazine ring.

The dynamic nature of the piperazine ring can lead to ring inversion, where the chair conformation flips. The energy barrier for this process can be studied using temperature-dependent NMR spectroscopy. At lower temperatures, the rate of inversion slows down, which can lead to the broadening or splitting of NMR signals for the axial and equatorial protons of the piperazine ring. The coalescence temperature can be used to calculate the free energy of activation for the ring inversion process. The conformation of the side chains will also be influenced by steric interactions with the piperazine ring and with each other.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₉H₁₈N₂), the theoretical exact mass can be calculated.

Table 2: High-Resolution Mass Spectrometry Data for this compound| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂ |

| Theoretical Exact Mass | 154.1470 g/mol |

| Monoisotopic Mass | 154.146998583 Da |

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For N-substituted piperazines, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to a nitrogen atom.

For this compound, the following fragmentation pathways are plausible:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the ethyl group and the nitrogen atom would result in a fragment ion with a mass-to-charge ratio (m/z) of 125.

Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the bond between the allyl group and the nitrogen atom would lead to a fragment ion with an m/z of 113.

Ring cleavage: The piperazine ring itself can fragment, leading to a series of characteristic smaller ions. A common fragmentation involves the cleavage of the ring to produce a fragment containing the ethyl group (m/z 57) or the allyl group (m/z 70).

The relative abundance of these fragment ions can provide information about the stability of the resulting ions and radicals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

For this compound, the vibrational spectra would be characterized by the following key features:

Table 3: Predicted Vibrational Frequencies for this compound| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (alkane) | 2850-3000 | Stretching of C-H bonds in the ethyl and piperazine methylene groups. |

| C-H stretch (alkene) | 3010-3095 | Stretching of C-H bonds in the allyl group. |

| C=C stretch | 1640-1680 | Stretching of the carbon-carbon double bond in the allyl group. |

| CH₂ bend | 1440-1480 | Bending (scissoring) of the methylene groups. |

| C-N stretch | 1020-1250 | Stretching of the carbon-nitrogen bonds in the piperazine ring and to the substituents. |

| =C-H bend | 910-990 | Out-of-plane bending of the C-H bonds on the double bond. |

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound "this compound" is not available. The required advanced spectroscopic and structural data, such as specific vibrational frequencies from FTIR/Raman spectroscopy, complete X-ray crystallography parameters (including unit cell dimensions, bond lengths, and angles), and chiroptical measurements, have not been published in the accessible literature.

While extensive research exists for the broader class of piperazine derivatives, this information cannot be accurately extrapolated to provide the specific, quantitative details required for an in-depth analysis of this compound without resulting in speculation.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specific outline provided. Factual, data-driven content for the specified subsections on this particular compound is not present in the available sources.

Reactivity and Mechanistic Investigations of 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Centers

The piperazine ring in 1-Ethyl-4-(prop-2-en-1-yl)piperazine contains two tertiary amine functionalities. The nitrogen atom bearing the ethyl group and the nitrogen atom bearing the prop-2-en-1-yl group exhibit characteristic nucleophilic and basic properties. The electronic environment of these nitrogen atoms, influenced by the attached alkyl and allyl groups, governs their reactivity in a variety of chemical reactions.

The lone pair of electrons on the piperazine nitrogen atoms allows them to act as nucleophiles in acyl substitution reactions. masterorganicchemistry.com While both nitrogen atoms are tertiary, their steric and electronic environments can lead to differences in reactivity. In reactions with acylating agents such as acid chlorides, anhydrides, or esters, the piperazine nitrogen can attack the electrophilic carbonyl carbon. byjus.comlibretexts.orglibretexts.org

The general mechanism for nucleophilic acyl substitution involves the initial attack of the nitrogen nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This is typically the rate-determining step. libretexts.org Subsequently, the leaving group is expelled, and the carbonyl double bond is reformed, resulting in the acylated piperazine product. masterorganicchemistry.com The reactivity of the acylating agent plays a crucial role, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. byjus.comlibretexts.org

For this compound, acylation would lead to the formation of a quaternary ammonium (B1175870) salt, which is a positively charged species. The stability of this product and the reaction conditions will influence the feasibility of such a reaction.

The nucleophilic nature of the piperazine nitrogens also makes them susceptible to alkylation and arylation reactions. These reactions involve the formation of a new carbon-nitrogen bond.

Alkylation Reactions: In the presence of alkylating agents, such as alkyl halides, the piperazine nitrogen atoms can undergo quaternization. This is a type of nucleophilic aliphatic substitution reaction where the nitrogen atom acts as the nucleophile. For instance, reaction with an alkyl halide (R-X) would result in the formation of a quaternary ammonium salt. The reactivity in these reactions is influenced by the nature of the alkyl group and the leaving group. In some cases, N-alkylation of amides can be achieved using alcohols in the presence of a suitable catalyst. researchgate.net

Arylation Reactions: The introduction of an aryl group onto the piperazine nitrogen can be achieved through several methods, including Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com These reactions are fundamental in the synthesis of many pharmaceutical compounds. mdpi.com For this compound, arylation would also lead to the formation of a quaternary ammonium salt. The feasibility of such reactions would depend on the specific reagents and conditions employed.

The basicity of the piperazine nitrogen atoms is a key aspect of the molecule's chemical character. The lone pair of electrons on the nitrogen atoms can readily accept a proton from an acid, forming a piperazinium salt. The basicity is quantified by the pKa value of the conjugate acid. youtube.com

Below is a table of the first pKa values for piperazine and some of its derivatives at 298 K, which can be used to infer the approximate basicity of this compound.

| Compound | First pKa at 298 K |

|---|---|

| Piperazine | 9.73 |

| 1-Methylpiperazine | 9.23 |

| 1-Ethylpiperazine (B41427) | 9.45 |

| 1,4-Dimethylpiperazine | 8.65 |

Data sourced from a study on the dissociation constants of cyclic diamines. uregina.ca

Reactivity of the Terminal Alkene (Prop-2-en-1-yl) Moiety

The prop-2-en-1-yl (allyl) group attached to one of the piperazine nitrogens introduces a site of unsaturation, which is a reactive center for a variety of chemical transformations. The terminal double bond is electron-rich and can participate in reactions with electrophiles and in cycloaddition reactions.

The double bond of the allyl group can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com Common electrophiles that react with alkenes include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst.

The regioselectivity of these additions often follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. youtube.com For the terminal alkene in this compound, the addition of H-X would be expected to yield the product where X is attached to the internal carbon of the former double bond.

The alkene functionality of the prop-2-en-1-yl group can also participate in cycloaddition reactions, which are powerful methods for the formation of cyclic compounds.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. mdpi.com The terminal alkene in this compound can potentially act as a dienophile, reacting with a suitable diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which is not the case here. Conversely, the diene's reactivity is increased by electron-donating groups. The reaction is typically concerted and stereospecific. youtube.com

1,3-Dipolar Cycloaddition: This is a reaction between a 1,3-dipole and a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The prop-2-en-1-yl group can serve as a dipolarophile in reactions with various 1,3-dipoles like azides, nitrile oxides, and nitrones. ijrpc.comyoutube.commdpi.com This type of reaction is a versatile method for the synthesis of a wide range of five-membered heterocycles. nih.govmdpi.com The reaction is believed to proceed through a concerted mechanism. nih.gov

Polymerization Potentials

The presence of the prop-2-en-1-yl (allyl) group in this compound suggests a potential for this compound to undergo polymerization. The double bond in the allyl group can participate in addition polymerization reactions, similar to other vinyl and allyl monomers.

Mechanisms of Polymerization:

Free-Radical Polymerization: In the presence of a radical initiator, the π-bond of the allyl group can be attacked to form a new radical species. This radical can then propagate by reacting with other monomers, leading to the formation of a polymer chain. The general steps involve initiation, propagation, and termination.

Cationic Polymerization: The double bond of the allyl group can also be susceptible to attack by a strong electrophile, initiating cationic polymerization. This process would involve the formation of a carbocationic intermediate that propagates the polymer chain.

Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, could potentially be used to achieve controlled polymerization of the allyl group, leading to polymers with specific tacticities.

Potential Properties of the Polymer:

The properties of the resulting polymer would be influenced by the polar piperazine rings. These groups could enhance the polymer's hydrophilicity, adhesion, and ability to coordinate with metal ions. Such polymers might find applications as flocculants, chelating agents, or functional coatings.

Oxidation and Reduction Chemistry

The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. These include the nitrogen atoms of the piperazine ring, the ethyl group, and the allyl group.

Oxidation:

Kinetic and mechanistic studies on the oxidation of piperazines by various oxidizing agents have been reported. For instance, the oxidation of 1-ethylpiperazine by bromamine-T in an acidic medium has been shown to follow a first-order dependence on both the oxidant and the piperazine concentration. researchgate.net This suggests that the nitrogen atom of the piperazine ring is susceptible to oxidation, potentially forming N-oxides. The presence of the electron-donating ethyl group can enhance the reaction rate by stabilizing the transition state. researchgate.net

The allyl group is also prone to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed:

Epoxidation: Peroxy acids can convert the double bond into an epoxide.

Dihydroxylation: Reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) can lead to the formation of a diol.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone followed by an oxidative workup, can cleave the double bond, yielding carboxylic acids or ketones.

The tertiary carbon-hydrogen bonds on the piperazine ring and the ethyl group can also be oxidized under strong conditions, though this is generally less facile than the oxidation of the nitrogen atoms or the double bond.

Reduction:

The primary site for reduction in this compound is the carbon-carbon double bond of the allyl group.

Catalytic Hydrogenation: This is a common method for reducing alkenes to alkanes. In the presence of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas, the allyl group would be reduced to a propyl group, yielding 1-ethyl-4-propylpiperazine.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce double bonds, particularly in N-allylamides. acs.orgnih.govacs.org However, for a simple N-allyl amine, catalytic hydrogenation is typically more selective and efficient.

The piperazine ring itself is generally resistant to reduction under standard conditions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of piperazine and its derivatives is a critical factor in their application, particularly in aqueous environments. Generally, the C-N bonds within the piperazine ring are stable to hydrolysis under neutral and basic conditions. However, under harsh acidic conditions or at elevated temperatures, degradation can occur.

Studies on the thermal degradation of piperazine have shown that it can undergo ring-opening reactions and polymerization. researchgate.net The degradation of piperazine derivatives in industrial applications, such as in CO2 capture solvents, has been investigated. utexas.eduhw.ac.uk These studies indicate that oxidative degradation is a significant pathway, often initiated by the presence of oxygen and metal ions. hw.ac.uk

For this compound, potential degradation pathways could include:

Oxidative Degradation: As mentioned in the previous section, oxidation of the nitrogen atoms and the allyl group can lead to the formation of various degradation products, including N-oxides, aldehydes, and carboxylic acids.

Thermal Degradation: At high temperatures, cleavage of the C-N bonds or the C-C bonds of the substituents could occur, leading to fragmentation of the molecule.

Reaction with Acidic Gases: In environments containing acidic gases like CO2 or SO2, piperazine derivatives can form carbamates and other adducts, which may have different stability profiles.

Exploration of Rearrangement Reactions

The allyl group in this compound introduces the possibility of allylic rearrangements. An allylic rearrangement, or allylic shift, is an organic reaction where a double bond in an allyl compound shifts to the next carbon atom. lscollege.ac.in

Mechanisms of Allylic Rearrangement:

S_N1' Mechanism: In reactions proceeding through a carbocation intermediate, the positive charge can be delocalized over the allyl system. Nucleophilic attack can then occur at either end of the resonance-stabilized cation, leading to a mixture of products, including the rearranged product. lscollege.ac.in

S_N2' Mechanism: A concerted mechanism where a nucleophile attacks the double bond, leading to the displacement of a leaving group from the adjacent carbon and a shift of the double bond. lscollege.ac.in

Sigmatropic Rearrangements: The allyl group can participate in pericyclic reactions, such as the nih.govnih.gov-sigmatropic rearrangement (Claisen rearrangement) if an appropriate substituent is present on the allyl group. byjus.com

In the context of this compound, an allylic rearrangement could be induced under certain reaction conditions, for example, during nucleophilic substitution reactions where the allyl group is involved. This could lead to the formation of an isomeric product where the double bond is in a different position.

For instance, a reaction involving the abstraction of a proton from the carbon adjacent to the double bond could lead to the formation of an allylic anion, which upon protonation could yield a rearranged product.

Computational and Theoretical Chemistry Studies on 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule from first principles. researchgate.neteurekaselect.comresearchgate.net These calculations can elucidate the electronic structure, geometry, and energetic properties of 1-Ethyl-4-(prop-2-en-1-yl)piperazine.

Geometry Optimization and Global/Local Minima Identification

Geometry optimization is a crucial first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The piperazine (B1678402) ring typically adopts a chair conformation. researchgate.netnih.govresearchgate.net The orientation of the ethyl and prop-2-en-1-yl substituents on the nitrogen atoms would be systematically varied to identify the global minimum energy structure, as well as any other low-energy local minima.

Illustrative Data Table: Optimized Geometric Parameters

| Parameter | Value |

| Bond Length (C-N)piperazine | ~1.46 Å |

| Bond Length (N-C)ethyl | ~1.47 Å |

| Bond Length (N-C)allyl | ~1.47 Å |

| Bond Angle (C-N-C)piperazine | ~110° |

| Dihedral Angle (C-N-C-C)piperazine | ~±60° (gauche) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.govmaterialsciencejournal.org For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from such calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netmdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) would indicate electron-poor areas, which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. researchgate.netmdpi.com For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. nih.govmdpi.com Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) spectrum to specific molecular vibrations. researchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperazine C | 52-55 |

| Ethyl CH₂ | ~50 |

| Ethyl CH₃ | ~12 |

| Allyl CH₂ | ~60 |

| Allyl CH | ~135 |

| Allyl CH₂ (terminal) | ~117 |

Note: These are approximate chemical shift ranges based on similar piperazine derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgresearchgate.net For this compound, MD simulations can be used to explore its conformational space more extensively. By simulating the motion of the molecule at a given temperature, MD can reveal the different conformations the molecule can adopt and the transitions between them. This is particularly useful for flexible molecules like this piperazine derivative, with its rotatable ethyl and allyl groups, and can provide a more complete picture of its behavior in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on specific in vitro biological endpoints)

A comprehensive search of scientific literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies have been conducted on various series of piperazine derivatives to correlate their structural features with specific biological activities, no such models have been developed and published for this particular compound. Consequently, there are no available data tables or detailed research findings that mathematically model the in vitro biological endpoints of this compound based on its molecular descriptors.

Biomolecular Interactions and in Vitro Mechanistic Studies of 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

In Vitro Enzyme Modulation Studies

There is currently no available information regarding the ability of 1-Ethyl-4-(prop-2-en-1-yl)piperazine to modulate the activity of any enzyme.

Inhibition/Activation Kinetics and Potency (e.g., IC50, Ki determination)

No studies have been published that determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzymatic target.

Mechanistic Characterization of Enzyme-Compound Interactions

Without foundational data on enzyme inhibition or activation, there has been no mechanistic characterization of how this compound might interact with enzymes.

In Vitro Receptor Binding Affinity and Selectivity Profiling

There is no data available in the scientific literature that profiles the binding affinity and selectivity of this compound for any physiological receptors.

Cellular Pathway Modulation in Defined Cell-Free Systems or Non-Human Cell Lines In Vitro

Research on the effects of this compound on cellular pathways in vitro has not been reported.

Investigation of Compound Impact on Cellular Proliferation and Viability

No studies have been published that investigate the impact of this specific compound on the proliferation and viability of any cell lines.

Evaluation of Cell Cycle Progression Effects

There is no available research on the effects of this compound on cell cycle progression.

Analysis of Apoptotic or Necrotic Processes

While direct studies on this compound's ability to induce apoptosis or necrosis are not presently available, the broader class of piperazine (B1678402) derivatives has demonstrated significant activity in this area. Numerous studies have shown that modifications to the piperazine core can yield compounds with potent anticancer effects, often mediated through the induction of programmed cell death.

For instance, a novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was shown to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing classic apoptotic markers like DNA fragmentation and nuclear condensation. researchgate.net This activity was linked to the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. researchgate.net Similarly, another study identified a different piperazine derivative that potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT and BCR-ABL. e-century.usresearchgate.net

Furthermore, β-elemene piperazine derivatives have been synthesized and shown to induce apoptosis in human leukemia cells. nih.gov These compounds, including 13-(4-ethyl-1-piperazinyl)-β-elemene (DX3), trigger cell death through the generation of reactive oxygen species (ROS) and downregulation of the cellular FLICE-inhibitory protein (c-FLIP), activating both death receptor and mitochondrial pathways. nih.gov The incorporation of N-ethyl-piperazinyl amides into oleanonic and ursonic acids also resulted in compounds that induce apoptotic cell death, characterized by nuclei condensation and changes in cell morphology. nih.gov These examples underscore the potential of the piperazine scaffold, including N-ethyl and allyl-substituted variants, as a foundation for designing molecules that can modulate and trigger apoptotic or necrotic pathways in cancer cells. nih.govnih.gov

Antimicrobial Activity Profiling In Vitro against Defined Microbial Strains (e.g., bacteria, fungi)

The piperazine moiety is a key component in many antimicrobial agents, and numerous N-substituted piperazine derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens. apjhs.comresearchgate.net Synthesized series of N-alkyl and N-aryl piperazine derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, although they were generally less active against fungi. nih.gov

The antimicrobial efficacy often depends on the nature of the substituents on the piperazine ring. For example, piperazine-derived thioureas have been identified as potent antibacterial agents against clinical isolates of colistin-resistant Acinetobacter baumannii. nih.gov Similarly, novel Mannich bases incorporating a piperazine moiety have demonstrated significant activity against Gram-positive bacteria, including Micrococcus luteus and Bacillus species, as well as fungistatic activity against Candida species. nih.gov Another study on a pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety showed it to be a potent bactericidal agent against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This collective evidence suggests that compounds like this compound, which features N-alkyl substitutions, belong to a class of molecules with established antimicrobial potential.

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. While specific MIC values for this compound are not reported in the reviewed literature, data from analogous compounds highlight the potential of this chemical class.

For example, a study on piperazine-derived thioureas found that six derivatives could inhibit the growth of 46% of colistin-resistant A. baumannii strains with MIC values ranging from 1.56 to 6.25 µM. nih.gov In another investigation, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, with one compound exhibiting an MIC of 8 µg/mL against E. coli and others showing MICs of 16 µg/mL against S. aureus and B. subtilis. mdpi.com Novel Mannich bases with a piperazine moiety were most active against M. luteus, B. subtilis, and B. cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov These findings are summarized in the table below.

| Piperazine Derivative Class | Microorganism | Reported MIC Range | Reference |

|---|---|---|---|

| Piperazine-derived Thioureas | Acinetobacter baumannii (colistin-resistant) | 1.56 - 6.25 µM | nih.gov |

| N,N′-disubstituted Piperazines (conjugated with 1,3,4-thiadiazole) | Escherichia coli | 8 µg/mL | mdpi.com |

| Staphylococcus aureus | 16 µg/mL | mdpi.com | |

| Bacillus subtilis | 16 µg/mL | mdpi.com | |

| Mannich Bases (with piperazine moiety) | Micrococcus luteus | 125 - 500 µg/mL | nih.gov |

| Bacillus subtilis | 125 - 500 µg/mL | nih.gov | |

| Bacillus cereus | 125 - 500 µg/mL | nih.gov |

Time-kill kinetic assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether its effect is bactericidal (killing) or bacteriostatic (inhibiting growth) and how this effect varies over time. Such studies have been conducted on certain piperazine derivatives. For instance, a novel pleuromutilin derivative, NPDM, was shown to be a potent bactericidal agent against MRSA, inducing a time-dependent inhibition of growth. mdpi.com The study found that the antibacterial effect of NPDM was positively correlated with time, demonstrating its bactericidal nature. mdpi.com Although specific time-kill kinetic data for this compound is not available, these results for a complex piperazine derivative indicate that this class of compounds can exhibit potent, time-dependent bactericidal activity.

Interaction with Nucleic Acids (DNA/RNA) In Vitro

Piperazine derivatives have been shown to interact with double-stranded DNA. For example, piperazinecarbonyloxyalkyl derivatives of anthracene (B1667546) and pyrene (B120774) have been found to bind to DNA via intercalation of their aromatic portions between the DNA base pairs, while the positively charged piperazine tail is drawn into the minor groove. acs.org Other research has focused on synthesizing piperazino-modified DNA, where a 4′-C-(N-methylpiperazino)methylthymidine modification was shown to increase the thermal stability of DNA duplexes. nih.gov Copper(II) complexes featuring tetradentate piperazine-based ligands have also been studied for their DNA cleavage activity. mdpi.com These studies confirm that the piperazine moiety can play a crucial role in mediating interactions with double-stranded DNA, although the specific affinity and mode of binding are dictated by the other parts of the molecule.

G-quadruplexes (G4s) are non-canonical, four-stranded nucleic acid structures that are of significant interest as therapeutic targets, particularly in oncology. nih.gov The stabilization of G4 structures in telomeres by small molecules can inhibit the enzyme telomerase, which is highly active in most cancer cells. nih.gov

Certain piperazine derivatives have been specifically designed to target and stabilize these structures. Dimeric ligands containing a 1,3-phenylene-bis(piperazinyl benzimidazole) unit have been shown to efficiently stabilize G4-DNA formed by human telomeric repeats. nih.gov These ligands, particularly dimeric versions with oligo-oxyethylene spacers, provide high stability to the G4-DNA and exhibit significant telomerase inhibition. nih.gov The binding typically involves the planar, aromatic parts of the ligand stacking on the flat G-tetrads of the quadruplex, while the cationic piperazine groups may interact with the grooves or phosphate (B84403) backbone. mdpi.com While this compound itself lacks the large aromatic system typical of high-affinity G4 binders, these findings demonstrate that the piperazine scaffold is compatible with the design of G4-selective ligands.

Advanced Analytical Methodologies for 1 Ethyl 4 Prop 2 En 1 Yl Piperazine

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are central to the separation and analysis of complex mixtures, making them indispensable for the pharmaceutical industry. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful means to assess the purity and profile the impurities of 1-Ethyl-4-(prop-2-en-1-yl)piperazine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and high resolution. For piperazine (B1678402) derivatives, various HPLC methods have been developed that can be adapted for the analysis of this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A potential HPLC method for analyzing a related compound, 1-ethylpiperazine (B41427), utilizes a reverse-phase (RP) column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time of the main peak corresponding to this compound would be a key identifier, while the presence of other peaks would indicate impurities. The area under each peak can be used to determine the relative purity of the sample.

Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique, particularly for volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS can be an effective tool for its analysis. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for definitive identification.

For the analysis of related piperazine compounds, GC methods have been developed using capillary columns with various stationary phases. The choice of column is critical for achieving good resolution between the main compound and any structurally similar impurities. Electron ionization (EI) at 70 eV is a common ionization technique used in GC-MS for the analysis of piperazines, which produces characteristic fragmentation patterns that aid in structural elucidation.

Electrochemical Methods for Detection and Quantification

Amperometric or voltammetric detection methods could then be developed for its quantification. These methods would be based on measuring the current generated from the oxidation of the compound at a set potential. Such an approach could be particularly useful for the development of sensors for the rapid detection of this compound in various matrices.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. For ionizable compounds like this compound, CE can offer an excellent alternative to HPLC for purity assessment.

In a typical CE method, a fused-silica capillary is filled with a background electrolyte solution. The sample is injected, and a high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities towards the detector. The separation can be optimized by adjusting the pH, buffer composition, and applied voltage. The high resolving power of CE makes it particularly suitable for separating closely related impurities from the main compound.

Development of Certified Reference Materials and Analytical Standards

The availability of high-purity certified reference materials (CRMs) and analytical standards is crucial for the accuracy and reliability of any analytical measurement. A CRM of this compound would be a highly characterized material with a certified value for its purity, accompanied by an uncertainty statement. These standards are essential for method validation, instrument calibration, and quality control.

The development of a CRM involves the synthesis of the compound at high purity, followed by a comprehensive characterization using a battery of analytical techniques to confirm its identity and to quantify its purity. This process would typically involve methods such as NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic techniques like HPLC and GC for purity assessment. Organizations that specialize in the production of reference materials, such as LGC Standards, play a vital role in providing these essential materials to the scientific community.

Future Directions in 1 Ethyl 4 Prop 2 En 1 Yl Piperazine Research

Design and Synthesis of Advanced Architectures Based on the Piperazine (B1678402) Scaffold

The versatility of the piperazine ring allows for extensive structural modifications to fine-tune its physicochemical and pharmacological properties. museonaturalistico.itnih.gov Future research should focus on creating novel derivatives of 1-Ethyl-4-(prop-2-en-1-yl)piperazine to build diverse chemical libraries for screening.

Key Synthetic Strategies:

Functionalization of the Piperazine Core: Recent advancements have enabled the direct C-H functionalization of the piperazine ring, moving beyond traditional N-substitution. mdpi.com This allows for the introduction of a wider range of substituents, leading to greater structural diversity and potentially novel biological activities.

Click Chemistry: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to synthesize piperazine-triazole hybrids. nih.gov This approach offers high yields and regioselectivity, making it suitable for creating libraries of compounds for biological evaluation.

Multi-component Reactions (MCRs): MCRs provide an efficient route to complex molecules in a single step, which is advantageous for generating chemical libraries quickly. scitechdaily.com Exploring MCRs involving this compound or its precursors could lead to the discovery of novel chemical entities with interesting properties.

| Synthetic Approach | Description | Potential Advantages |

| C-H Functionalization | Direct modification of the carbon atoms of the piperazine ring. mdpi.com | Access to previously inaccessible structural diversity. mdpi.com |

| Click Chemistry | Formation of triazole-linked piperazine derivatives. nih.gov | High efficiency, regioselectivity, and suitability for library synthesis. nih.gov |

| Multi-component Reactions | One-pot synthesis of complex molecules from three or more starting materials. scitechdaily.com | Rapid generation of diverse compound libraries. scitechdaily.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid screening of virtual compound libraries and prediction of their properties. nih.govnih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Applications in Piperazine Research:

Predictive Modeling: ML models, such as deep neural networks, can be trained on existing data for piperazine-containing compounds to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). nih.govastrazeneca.com This can help prioritize the synthesis of the most promising derivatives.

De Novo Design: Generative AI models can design novel piperazine derivatives with desired properties. These models can learn the underlying patterns in chemical data to propose new structures that are likely to be active against a specific biological target.

Reaction Prediction: AI can also predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel piperazine analogs. scitechdaily.com

Elucidation of Complex Biomolecular Mechanisms at Atomic Resolution In Vitro

Understanding how a compound interacts with its biological target is crucial for rational drug design. For derivatives of this compound that show biological activity, elucidating their mechanism of action at an atomic level will be a key area of future research.

Investigative Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of a compound bound to its target protein, revealing the specific molecular interactions that govern its activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of protein-ligand interactions in solution, providing insights into the binding kinetics and conformational changes that occur upon binding.

Molecular Docking and Simulation: Computational methods like molecular docking and molecular dynamics simulations can predict the binding mode of a ligand to its receptor and analyze the stability of the complex over time. rsc.org These studies can complement experimental data and guide the design of more potent and selective compounds. nih.gov

Development of High-Throughput Screening Platforms for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nuvisan.com The development of tailored HTS platforms will be essential for efficiently screening libraries of this compound derivatives and for conducting detailed mechanistic studies.

HTS Strategies:

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process, such as cell viability, proliferation, or the activation of a signaling pathway. nih.gov They are valuable for identifying compounds with a desired physiological effect.

Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are useful for identifying direct binders and for determining the potency of a compound.

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotype in a cellular or organismal model, without prior knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

| Screening Platform | Focus | Application in Piperazine Research |

| Cell-Based Assays | Cellular responses and pathways. nih.gov | Identifying compounds that modulate cellular functions. |

| Biochemical Assays | Direct interaction with a purified target. | Determining the potency and selectivity of direct binders. |

| Phenotypic Screening | Desired changes in cellular or organismal models. | Discovering novel mechanisms of action for piperazine derivatives. |

Exploration of Non-Biological Applications for the Chemical Compound

Beyond its potential in medicinal chemistry, the piperazine scaffold is also found in materials with interesting non-biological applications. rsc.org The unique electronic and structural properties of this compound and its derivatives could be exploited in various fields.

Potential Non-Biological Applications:

Catalysis: Piperazine derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. rsc.org

Metal-Organic Frameworks (MOFs): The ability of piperazine to coordinate with metal ions makes it a potential building block for the construction of MOFs. rsc.org These materials have applications in gas storage, separation, and catalysis.

Corrosion Inhibition: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for various metals and alloys. The potential of this compound and its derivatives in this area could be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.